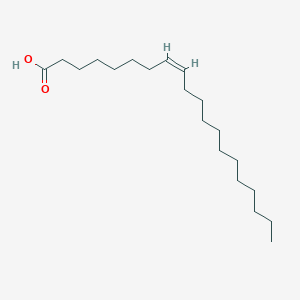

8Z-eicosenoic acid

Description

Properties

IUPAC Name |

(Z)-icos-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBKXOFAJTNKG-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700878 | |

| Record name | Icos-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76261-96-6 | |

| Record name | Icos-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of 8z Eicosenoic Acid

Natural Abundance in Biological Sources

The prevalence of specific eicosenoic acid isomers, including 8Z-eicosenoic acid, varies significantly across different natural sources.

This compound is a cis-unsaturated fatty acid found within the seed oils of certain plants. caymanchem.commedchemexpress.com One of the most notable sources is Banksia collina, where this compound constitutes 6% of the total fatty acid pool in its seed oil. caymanchem.commedchemexpress.com It has also been identified in the seeds of Cucurbita moschata (pumpkin), though at a lower concentration of 0.16% by weight.

While this compound is found in specific species, its isomer, (11Z)-eicosenoic acid (also known as gondoic acid), is more widespread. atamanchemicals.com Gondoic acid is a major component in the seed oils of the Sapindaceae family, where its concentration can range from 8% to 60% of the total fatty acids. nih.gov It is particularly abundant in jojoba oil, where C20:1 isomers collectively account for 70% of the fatty acid content. atamanchemicals.comlipidmaps.org Other sources of (11Z)-eicosenoic acid include the seed oils of rutabaga (Brassica napobrassica) and frenchweed (Thlaspi arvense). nrcresearchpress.comcdnsciencepub.com

Table 1: Plant-Based Sources of Eicosenoic Acid Isomers

| Plant Species | Common Name | Fatty Acid Isomer | Percentage of Total Fatty Acids |

| Banksia collina | - | This compound | 6% caymanchem.commedchemexpress.com |

| Cucurbita moschata | Pumpkin | This compound | 0.16% |

| Koelreuteria paniculata | Goldenrain tree | (11Z)-eicosenoic acid | Major component nih.gov |

| Sapindaceae family | (Various) | (11Z)-eicosenoic acid | 8-60% nih.gov |

| Simmondsia chinensis | Jojoba | (11Z)-eicosenoic acid | ~70% (as part of total C20:1) atamanchemicals.comlipidmaps.org |

| Brassica napobrassica | Rutabaga | (11Z)-eicosenoic acid | 6% nrcresearchpress.comcdnsciencepub.com |

The distribution of eicosenoic acid isomers is not limited to plants. These fatty acids are also found in the tissues of various animals and have been detected in human biological samples. For instance, (11Z)-eicosenoic acid has been isolated from dogfish liver oil (11% of total fatty acids) and the blubber oil of the beluga whale (4%). nrcresearchpress.comcdnsciencepub.com

Research has also identified eicosenoic acid in human red blood cell membranes. atamanchemicals.com Furthermore, studies on the fatty acid profiles of individuals with different dietary patterns have shown varying levels of eicosenoic acid. One study found that vegans had higher levels of eicosenoic acid in their plasma compared to omnivores, flexitarians, and vegetarians. nih.gov In fish, the tissue distribution and concentration of eicosenoic acid isomers are significant, with notable differences observed between species from different oceanic regions. nii.ac.jp

Plant-Based Origins (e.g., Seed Oils)

Positional Isomerism of Eicosenoic Acid in Biological Systems

The location of the double bond in the 20-carbon chain of eicosenoic acid results in positional isomers, each with potentially distinct properties and biological roles. jfda-online.com Common positional isomers found in nature include those with the double bond at the 5th, 7th, 8th, 9th, 11th, 13th, and 15th carbon positions. nii.ac.jpresearchgate.netnih.gov

The isomeric profile of eicosenoic acid varies dramatically between different biological sources. This variation is particularly evident in marine ecosystems. A detailed analysis of fish oils from different oceans revealed distinct isomeric distributions: nii.ac.jp

Indian and Atlantic Oceans: Fish from these regions, such as capelin, predominantly contain the (11Z)-20:1 isomer , which accounts for over 50% of the total eicosenoic acid content. The (13Z)-20:1 isomer is the second most abundant, at less than 25%. nii.ac.jp

Pacific Ocean: In contrast, fish from the Pacific Ocean, like saury, have (9Z)-20:1 as the principal isomer. nii.ac.jp

This geographic and species-level variation highlights that the metabolic pathways producing these fatty acids are not uniform across all organisms. Plant sources also show this specificity; for example, Banksia collina seed oil is a specific source of the 8Z isomer, while jojoba oil is exceptionally rich in the 11Z isomer. caymanchem.comlipidmaps.org

Table 2: Comparative Distribution of Eicosenoic Acid (C20:1) Positional Isomers in Fish Oils

| Ocean of Origin | Primary Isomer | Secondary Isomer | Source Fish Example |

| Atlantic | (11Z)-eicosenoic acid (>50%) | (13Z)-eicosenoic acid (<25%) | Capelin nii.ac.jp |

| Indian | (11Z)-eicosenoic acid (>50%) | (13Z)-eicosenoic acid (<25%) | Goatfish nii.ac.jp |

| Pacific | (9Z)-eicosenoic acid | - | Saury nii.ac.jp |

The structural differences between positional isomers of eicosenoic acid have significant biological consequences. Research shows that these isomers can have distinct effects at the cellular level. For example, this compound has been shown to potentiate acetylcholine (B1216132) (ACh) receptor channel currents and enhance the phosphorylation of a substrate peptide by protein kinase C epsilon (PKCε) in Xenopus oocytes. caymanchem.commedchemexpress.com

Studies using 3T3-L1 preadipocytes have demonstrated that different cis-eicosenoic acid positional isomers have varied effects on adipogenesis and lipid accumulation. researchgate.net This suggests that the position of the double bond influences how these fatty acids are metabolized and utilized within cells. researchgate.net

Furthermore, the geometry of the double bond (cis vs. trans) also has profound biological implications. For instance, cis-unsaturated C20 fatty acids can act as strong inhibitors of telomerase activity, whereas the trans isomer, 11(E)-eicosenoic acid, has virtually no effect on this enzyme. This highlights how subtle changes in the molecular structure of a fatty acid can lead to significant differences in its biological function.

Biosynthesis and Endogenous Production Pathways

General Fatty Acid Biosynthesis Mechanisms

The creation of fatty acids like 8Z-eicosenoic acid relies on foundational metabolic pathways that build and modify hydrocarbon chains. These processes begin with de novo synthesis to create a foundational saturated fatty acid, which is then subsequently modified.

De novo fatty acid synthesis is the creation of fatty acids from non-fatty acid precursors. In eukaryotes, this occurs through two distinct pathways: the well-characterized cytosolic fatty acid synthesis (FAS) and the mitochondrial fatty acid synthesis (mtFAS). wikipedia.org

The primary pathway in the cytosol, known as FASI, is responsible for the bulk of fatty acid production in animals. wikipedia.org It utilizes acetyl-CoA, primarily derived from carbohydrates via glycolysis, as the initial building block. wikipedia.orgslideshare.net The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase, which is a key regulatory point in the pathway. libretexts.org A large, multi-enzyme complex called fatty acid synthase I (FASI) then carries out a cyclical series of reactions—condensation, reduction, dehydration, and another reduction—to build the fatty acid chain, typically resulting in the 16-carbon saturated fatty acid, palmitic acid (palmitate). slideshare.netelifesciences.org

A separate and distinct pathway exists within the mitochondria (mtFAS or FASII). medrxiv.org This system is essential for mitochondrial biogenesis and cellular respiration. wikipedia.org Unlike the single large protein complex of the cytosolic system, the mitochondrial pathway uses a series of separate, individual enzymes for each step of the synthesis. nih.gov While cytosolic FAS primarily produces palmitate, the mitochondrial system can generate a range of fatty acids, including medium-chain fatty acids. wikipedia.orgelifesciences.org The primary role of mtFAS is linked to producing specific molecules like lipoic acid, a crucial cofactor for enzymes involved in glucose metabolism, rather than bulk lipid production for energy storage. elifesciences.orgmedrxiv.org

Table 1: Comparison of Cytosolic and Mitochondrial Fatty Acid Synthesis

| Feature | Cytosolic Fatty Acid Synthesis (FASI) | Mitochondrial Fatty Acid Synthesis (mtFASII) |

|---|---|---|

| Location | Cytosol wikipedia.org | Mitochondrial Matrix medrxiv.org |

| Primary Function | Bulk production of fatty acids (e.g., for triglycerides, phospholipids) wikipedia.org | Synthesis of specialized fatty acids (e.g., for lipoic acid), mitochondrial function elifesciences.orgmedrxiv.org |

| Enzyme Structure | Single multifunctional protein complex (Fatty Acid Synthase) wikipedia.org | Separate, individual enzymes for each step nih.gov |

| Primary Product | Palmitate (16:0) slideshare.netelifesciences.org | Octanoyl-ACP (for lipoic acid), range of short- to medium-chain fatty acids wikipedia.orgmedrxiv.org |

| Carbon Source | Acetyl-CoA derived mainly from citrate (B86180) slideshare.net | Malonyl-CoA elifesciences.org |

| Acyl Carrier | Acyl Carrier Protein (ACP) domain within FASN | Separate Acyl Carrier Protein (ACP, NDUFAB1) medrxiv.orgnih.gov |

Once palmitic acid (16:0) is synthesized, it can be modified to create longer and unsaturated fatty acids, such as this compound (20:1). These modifications occur through two main processes: elongation and desaturation. wikipedia.orgimrpress.com

Elongation: This process adds two-carbon units to the carboxyl end of a pre-existing fatty acid chain. The primary site for elongation is the endoplasmic reticulum, although a separate system also exists in the mitochondria. slideshare.netlibretexts.org The mechanism is similar to de novo synthesis, using malonyl-CoA as the two-carbon donor, and involves a cycle of condensation, reduction, dehydration, and reduction. imrpress.com However, the enzymes involved, known as elongases, are distinct from the main fatty acid synthase complex. libretexts.org To produce the 20-carbon backbone of eicosenoic acid, a 16-carbon palmitate would undergo two cycles of elongation, first to stearic acid (18:0) and then to eicosanoic acid (20:0).

Desaturation: This process introduces double bonds into the saturated fatty acid chain. It is catalyzed by enzymes called fatty acid desaturases, which are located in the endoplasmic reticulum. libretexts.orgimrpress.com These enzymes require oxygen and NADH to create a cis double bond at specific positions. wikipedia.org For example, stearoyl-CoA desaturase-1 (SCD1) is a key enzyme that converts saturated fatty acids like palmitic acid and stearic acid into their monounsaturated counterparts, palmitoleic acid (16:1n-7) and oleic acid (18:1n-9), respectively. imrpress.com The synthesis of this compound (20:1n-12) would require a desaturase capable of introducing a double bond at the 8th carbon position.

De Novo Synthesis Pathways (Cytosolic and Mitochondrial)

Endogenous Biosynthesis versus Exogenous Acquisition

The presence of a compound in an organism can be attributed to its internal synthesis (endogenous) or its intake from external sources like diet (exogenous). fatty15.com this compound is found in both contexts.

Endogenous sources refer to the compound being produced within the organism's own cells. fatty15.com The general pathways of fatty acid elongation and desaturation provide a clear mechanism for the endogenous synthesis of long-chain monounsaturated fatty acids. imrpress.comromj.org While the human body can synthesize many fatty acids, certain "essential" fatty acids with double bonds beyond the 9th carbon (from the carboxyl end) cannot be made and must be obtained from the diet. libretexts.org this compound (also known as 20:1n-12) falls into a category that could potentially be synthesized endogenously, likely through the elongation of a shorter monounsaturated precursor or the desaturation of eicosanoic acid. Its detection in human biofluids like blood and feces supports its presence in the body, which could result from a combination of synthesis and dietary intake. hmdb.ca

Exogenous acquisition involves obtaining the fatty acid from dietary sources. fatty15.com this compound has been identified as a component of the seed oil from Bellendena collina, where it constitutes 6% of the total fatty acid pool. medchemexpress.comcaymanchem.com It is also found in various other food items, including certain herbs, spices, and vegetables. hmdb.ca Therefore, dietary consumption is a direct route for the acquisition of this specific fatty acid. fatty15.com

Alpha-Oxidation Pathways

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This process is particularly important for the breakdown of branched-chain fatty acids, such as phytanic acid, which cannot be metabolized through the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon. wikipedia.org The alpha-oxidation of phytanic acid occurs in peroxisomes and is essential for preventing its toxic accumulation, which can lead to neurological damage as seen in Refsum's disease. wikipedia.orgigntu.ac.in

The primary role of alpha-oxidation is degradative, breaking down specific types of fatty acids. ourbiochemistry.com It is a process distinct from the primary synthetic pathways that build fatty acids. The process involves the hydroxylation of the alpha-carbon, followed by decarboxylation to yield a fatty acid that is one carbon shorter. ourbiochemistry.com This resulting shorter-chain fatty acid can then typically enter the beta-oxidation pathway for energy production. ourbiochemistry.com

While alpha-oxidation is a known fatty acid metabolic pathway, its direct involvement in the synthesis of this compound is not its primary function. Instead, alpha-oxidation is a catabolic process for specific fatty acids. wikipedia.orgourbiochemistry.com

Precursor Utilization in Endogenous Synthesis

The endogenous synthesis of long-chain fatty acids like this compound primarily relies on the elongation of pre-existing shorter-chain fatty acids. The key precursor for the synthesis of many long-chain monounsaturated fatty acids is oleic acid (C18:1n-9). mdpi.com

The general pathway for the synthesis of monounsaturated fatty acids involves:

De novo synthesis of palmitic acid (C16:0): This process begins with acetyl-CoA and malonyl-CoA, catalyzed by fatty acid synthase (FASN). mdpi.comtaylorandfrancis.com

Elongation to stearic acid (C18:0): Palmitic acid can be elongated to stearic acid. mdpi.com

Desaturation to oleic acid (C18:1n-9): Stearoyl-CoA desaturase (SCD) introduces a double bond into stearic acid to form oleic acid. mdpi.com

Elongation to eicosenoic acid: Oleic acid can then be further elongated by fatty acid elongase enzymes. The addition of a two-carbon unit to oleoyl-CoA results in the formation of eicosenoyl-CoA. nih.gov This is considered a significant pathway for the production of C20:1 fatty acids. nih.gov

Research has shown that oleic acid is a direct precursor for the synthesis of longer-chain monounsaturated fatty acids, including eicosenoic and erucic acid (C22:1). nih.gov The enzymes responsible for this elongation are located in the endoplasmic reticulum. nih.gov

While various isomers of eicosenoic acid exist, the synthesis pathway generally involves the elongation of an 18-carbon monounsaturated fatty acid. Therefore, the availability of precursors like oleic acid is a critical factor in the endogenous production of this compound.

Cellular and Molecular Mechanisms of 8z Eicosenoic Acid Action

Interactions with Cellular Receptors and Signaling Pathways

Potentiation of Acetylcholine (B1216132) Receptor Channel Currents

8Z-Eicosenoic acid, a cis-unsaturated fatty acid with a 20-carbon chain, has been shown to potentiate acetylcholine (ACh) receptor channel currents without causing depression. caymanchem.commedchemexpress.com In studies using Xenopus oocytes expressing Torpedo ACh receptors, this compound was unique among various C20 cis-unsaturated free fatty acids in its ability to enhance ACh receptor channel currents without an initial depressive effect. researchgate.net This suggests a specific interaction with the ACh receptor or its associated signaling pathways. The potentiation of nicotinic ACh receptor responses appears to be a significant role for the carboxyl group on cis-unsaturated free fatty acids. researchgate.net

Enhancement of Protein Kinase C Epsilon Phosphorylation

This compound has been found to enhance the phosphorylation of a substrate peptide by Protein Kinase C epsilon (PKCε) in Xenopus oocytes. caymanchem.commedchemexpress.com Research indicates that all tested C20 free fatty acids, including this compound, are involved in the activation of PKCε, with no significant difference in potency among them. researchgate.net The activation of PKCε by cis-unsaturated free fatty acids, like this compound, is linked to the potentiation of nicotinic ACh receptor responses. researchgate.net This suggests that the carboxyl group of these fatty acids plays a crucial role in both PKCε activation and the subsequent enhancement of ACh receptor function. researchgate.net

Ligand Binding to Odorant Binding Proteins

This compound has been identified as a ligand for odorant binding proteins (OBPs), specifically OBP44a in Drosophila melanogaster. nih.govresearchgate.net Odorant-binding proteins are a class of small, soluble proteins found in the olfactory systems of insects and are responsible for binding and transporting hydrophobic odorant molecules. mdpi.com Nuclear magnetic resonance (NMR) studies have confirmed that OBP44a binds to fatty acids, including this compound. nih.govresearchgate.net Upon binding this compound, the C-terminal region of OBP44a undergoes a significant conformational change from an unstructured state to an α-helical structure. nih.govresearchgate.net This interaction also causes chemical shift changes in several hydrophobic and charged residues, suggesting these residues are key to the protein's cellular function. nih.govresearchgate.net

Role in Membrane Dynamics and Lipid Bilayer Modulation

While direct studies on the specific effects of this compound on membrane dynamics are limited, the general influence of unsaturated fatty acids on lipid bilayers is well-established. Fatty acids are integral components of cell membranes and play a crucial role in maintaining membrane fluidity and structure. mdpi.comfrontiersin.org The presence of cis double bonds in unsaturated fatty acids like this compound introduces kinks in the hydrocarbon chain, which prevents tight packing of phospholipids (B1166683) in the membrane. This increases membrane fluidity and permeability. scbt.com This modulation of the lipid bilayer can, in turn, affect the function of membrane-embedded proteins and cellular signaling pathways. scbt.commdpi.com The incorporation of fatty acids into the cell membrane can alter its physical properties, which is essential for various cellular processes. mdpi.com

Modulation of Enzymatic Activities

Dietary fatty acids are known to modulate the activities of various enzymes. ahajournals.org While specific data on this compound is not extensively detailed, research on other fatty acids provides a framework for its potential actions. For instance, cuticular fatty acids in insects, including a C20:1 isomer, have been shown to inhibit the enzymatic activities of pathogenic fungi. plos.org Specifically, a negative correlation was found between the presence of C20:1 and the proteolytic degradation of the insect cuticle by fungal enzymes. plos.org Furthermore, fatty acids can act as allosteric modulators or influence enzyme activity through covalent modifications. nih.gov They can also serve as precursors for the synthesis of eicosanoids, which are signaling molecules that can regulate enzyme function. mdpi.com The modulation of enzymatic activity is a key mechanism through which fatty acids exert their physiological effects. frontiersin.org

Cellular Uptake, Transport, and Intracellular Trafficking

Mechanisms of Fatty Acid Cellular Uptake

The entry of long-chain fatty acids (LCFAs) like 8Z-eicosenoic acid into cells is not a simple passage but a regulated process involving multiple mechanisms. imrpress.com Both passive and protein-facilitated pathways work in concert to ensure efficient uptake from the extracellular environment. drugbank.comresearchgate.net The prevailing model suggests that while fatty acids can diffuse across the plasma membrane, this process is significantly enhanced and regulated by a suite of membrane-bound proteins. nih.gov

To meet the high metabolic demands of certain tissues, cells have evolved sophisticated carrier-mediated transport systems to facilitate the uptake of LCFAs. slideshare.netvaia.com These systems involve a variety of membrane-associated proteins that bind to fatty acids and facilitate their translocation across the plasma membrane. researchgate.net This protein-mediated transport is saturable and can be competitively inhibited, suggesting the involvement of specific binding sites, akin to enzyme-substrate interactions. nih.gov

Key protein families involved in the cellular uptake of long-chain fatty acids include:

Fatty Acid Translocase (CD36): Also known as scavenger receptor class B type 2 (SR-B2), CD36 is a transmembrane glycoprotein (B1211001) that plays a significant role in the high-affinity uptake of LCFAs in various cell types, including those in muscle and adipose tissue. nih.govthno.orge-dmj.org CD36 is not only a transporter but also a signaling receptor that can influence lipid metabolism. nih.govnih.gov Its expression on the cell surface can be regulated, for instance, by insulin, which can induce its translocation from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake. nih.gov

Fatty Acid Transport Proteins (FATPs): This family consists of six members (FATP1-6) in humans, which are integral membrane proteins. wikipedia.org FATPs are unique in that they possess both transport and enzymatic functions, specifically acyl-CoA synthetase activity. researchgate.net This dual function allows them to couple the transport of fatty acids across the membrane with their immediate activation to acyl-CoA esters, a process termed "vectorial acylation." researchgate.net This trapping mechanism prevents the efflux of the fatty acid and drives its net uptake. uniprot.orguniprot.org

Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins are located on the cell surface and are thought to contribute to the initial binding of fatty acids at the membrane, facilitating their subsequent transport into the cell. researchgate.netfrontiersin.org

The coordinated action of these transport systems allows for efficient and regulated uptake of LCFAs, ensuring a steady supply for cellular needs while preventing the toxic accumulation of free fatty acids. nih.gov

Passive Diffusion Mechanisms

Role of Lipid Chaperones and Binding Proteins

Once inside the cell, the journey of this compound and other fatty acids is not a random walk. Due to their poor solubility in the aqueous cytoplasm and their potential to disrupt membranes, fatty acids are escorted by a class of intracellular lipid chaperones known as fatty acid-binding proteins (FABPs). nih.govnih.gov These small, abundant proteins reversibly bind to hydrophobic ligands like LCFAs with high affinity. nih.gov

The primary role of FABPs is to increase the effective solubility of fatty acids in the cytoplasm and facilitate their transport between different cellular compartments, such as from the plasma membrane to the endoplasmic reticulum or mitochondria for further metabolism. nih.govnih.gov There are several isoforms of FABPs with distinct tissue distributions and ligand specificities. nih.gov For instance, a study on Drosophila melanogaster identified an odorant binding protein, OBP44a, which acts as a lipid chaperone with a strong affinity for this compound. researchgate.net NMR studies revealed that upon binding to this compound, the C-terminal region of OBP44a undergoes a significant conformational change from an unstructured coil to an α-helix, a process that is key to its function in lipid binding and release. researchgate.net

Intracellular Distribution and Compartmentalization

Following uptake and binding to intracellular chaperones, this compound is directed to specific subcellular compartments for its designated metabolic fate. nih.gov This compartmentalization is crucial for the cell to orchestrate various metabolic pathways simultaneously without interference. mdpi.com

The primary destinations for intracellular fatty acids are:

Mitochondria and Peroxisomes: These are the main sites for β-oxidation, the catabolic process that breaks down fatty acids to generate ATP. imrpress.com

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis. Here, fatty acids are esterified into more complex lipids such as triglycerides, phospholipids (B1166683), and cholesterol esters. imrpress.com Triglycerides can be stored in cytoplasmic lipid droplets as a reserve of energy. nih.gov Phospholipids are essential components of all cellular membranes.

Lipid Droplets: These organelles serve as the primary storage sites for neutral lipids. researchgate.net They are not static reservoirs but dynamic organelles that actively exchange lipids and proteins with other cellular compartments. researchgate.net

The distribution of a fatty acid to a particular pathway—be it oxidation for energy, synthesis for membrane construction, or storage for future use—is a highly regulated process. It is influenced by the cell's energy status, the availability of other nutrients, and hormonal signals. nih.gov The activation of fatty acids to their acyl-CoA derivatives by acyl-CoA synthetases is a critical step that commits them to intracellular metabolism and prevents their efflux from the cell. frontiersin.orgimrpress.com This intricate system of transport and compartmentalization ensures that this compound, like other fatty acids, is efficiently utilized and integrated into the cell's metabolic network.

Metabolic Integration and Fate of 8z Eicosenoic Acid

Incorporation into Complex Lipids

Once inside the cell, free fatty acids like 8Z-eicosenoic acid are typically activated into their acyl-CoA form, priming them for participation in various metabolic pathways. libretexts.org A primary fate for these activated fatty acids is their incorporation into complex lipids, which serve as energy storage molecules and essential structural components of cell membranes. lumenlearning.comwikipedia.org

Esterification into Triglycerides and Phospholipids (B1166683)

The process of esterification involves the chemical bonding of fatty acids to a glycerol (B35011) molecule. lumenlearning.com When three fatty acids are linked to a glycerol backbone, a triacylglycerol (or triglyceride) is formed, which is the main constituent of body fat. lumenlearning.comwikipedia.org Alternatively, if two fatty acids and a phosphate (B84403) group are attached to glycerol, a phospholipid is created. lumenlearning.com These phospholipids are crucial for forming the lipid bilayers of cellular membranes. wikipedia.org

Research has shown that eicosenoic acid is actively incorporated into these complex lipids. For instance, in studies involving the bacterium Staphylococcus aureus, exogenously supplied unsaturated fatty acids are elongated and integrated into the bacterial phospholipids, including phosphatidylglycerol (PG), diglycosyldiacylglycerol (DGDG), and lysyl-PG. nih.gov This demonstrates the capacity of cellular machinery to utilize eicosenoic acid as a substrate for membrane lipid synthesis. Furthermore, genetic engineering studies in Camelina sativa have demonstrated that altering lipid metabolism pathways can lead to an increased accumulation of eicosenoic acid (20:1) specifically within triacylglycerols (TAGs), highlighting its role as a component of stored fats. osti.gov The initial incorporation of newly synthesized fatty acids can occur through different routes, including direct acylation of glycerol-3-phosphate or through a process known as acyl editing on phosphatidylcholine (PC), which is a major membrane phospholipid. oup.com

Lipidomic Profiling of this compound Containing Species

Lipidomic analysis, which involves the comprehensive profiling of lipids in a biological sample, has identified eicosenoic acid isomers in various organisms and tissues. creative-proteomics.com These studies provide insight into the distribution and abundance of lipids containing this specific fatty acid.

In an analysis of pork, cis-8,11,14-eicosenoic acid was identified as one of the top ten most abundant fatty acids, indicating its significant presence in meat. mdpi.com A detailed lipidomic study of different muscle and fat tissues from Duroc × Guangdong small spotted pigs quantified the levels of eicosenoic acid (specifically the C20:1n-9 isomer, gondoic acid). nih.gov The findings revealed varying concentrations across different body parts, demonstrating tissue-specific lipid composition. nih.gov For example, the content was notably higher in leaf fat (LM) compared to other muscle tissues. nih.gov Additionally, eicosenoic acid has been found in the phospholipids of the red blood cell membrane. atamanchemicals.com In plants, cis-11-eicosenoic acid has been quantified in grape samples, and various eicosenoic acid isomers are present in the seed oils of plants like jojoba. atamanchemicals.comunitn.it

| Tissue Type | Eicosenoic Acid Content (µg/g) |

|---|---|

| Longissimus Dorsi Muscle (LDM) | 158.88 |

| Biceps Femoris Muscle (BM) | 116.88 |

| Leaf Fat (LM) | 562.85 |

| Subcutaneous Fat (FM) | 198.66 |

| Perirenal Fat (PM) | 231.90 |

Catabolic Pathways and Degradation

When cells require energy, stored fatty acids are broken down through catabolic processes. wikipedia.org For fatty acids, the primary energy-yielding pathway is beta-oxidation, which occurs within the mitochondria. wikipedia.orglibretexts.org

Beta-Oxidation in Mitochondrial Processes

Beta-oxidation is a cyclical process that sequentially shortens the fatty acid chain by two carbons at a time, producing acetyl-CoA, NADH, and FADH2. libretexts.orgwikipedia.org The acetyl-CoA then enters the citric acid cycle to generate more energy in the form of ATP. wikipedia.org

The degradation of this compound follows this general pathway, but with modifications required due to its unsaturated nature. wikipedia.orgbu.edu The process for a saturated fatty acid involves four key steps: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, oxidation by hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase. libretexts.org

For this compound, the cis double bond at the 8th carbon poses a challenge to this standard enzymatic sequence. The first three cycles of beta-oxidation proceed normally, removing a total of six carbons and producing three molecules of acetyl-CoA. This shortens the original 20-carbon chain to a 14-carbon chain with a cis double bond now at position 2 (a 2Z-tetradecenoyl-CoA). The enzyme enoyl-CoA hydratase, which performs the next step, can only act on a trans double bond. bu.edu Therefore, an auxiliary enzyme, an enoyl-CoA isomerase, is required to convert the cis-Δ2 configuration into a trans-Δ2 configuration, allowing beta-oxidation to proceed. wikipedia.orgbu.edu This requirement for an additional enzymatic step is a common feature in the breakdown of naturally occurring unsaturated fatty acids, which typically contain cis double bonds. bu.edu

Interconversion with Other Fatty Acids and Derivatives

Fatty acids within a cell are part of a dynamic metabolic network and can be modified through various reactions, including elongation, desaturation, and isomerization.

Conversion to Other Eicosenoic Acid Isomers

The conversion of one fatty acid isomer to another is a known metabolic process, often facilitated by enzymes like isomerases. The enzymes involved in beta-oxidation, such as enoyl-CoA isomerase, are prime examples of cellular machinery capable of modifying the position and geometry of double bonds within a fatty acid chain. wikipedia.org While direct evidence for the specific conversion of this compound to other eicosenoic acid isomers like gondoic acid (11Z-eicosenoic acid) or paullinic acid (13Z-eicosenoic acid) is not extensively detailed, the existence of such enzymatic systems suggests this potential. feedtables.com

Studies have shown that related fatty acids can undergo significant transformations. For example, neutrophils can metabolize Mead acid (5Z, 8Z, 11Z-eicosatrienoic acid), which also contains a double bond at the 8th carbon, into several other bioactive molecules. nih.gov Furthermore, rat liver microsomes are capable of chain elongation of various trans-octadecenoic acid isomers, demonstrating the liver's capacity to modify fatty acid structures. thegoodscentscompany.com This enzymatic plasticity, combined with the known functions of desaturases and elongases, supports the potential for interconversion between different eicosenoic acid isomers to meet specific metabolic or structural needs of the cell.

Potential Precursor Role in Bioactive Lipid Metabolism

While direct metabolic studies exclusively focused on this compound (20:1n-12) are limited, research on its isomers provides significant insights into its potential role as a substrate for enzymes that produce bioactive lipids. These lipids are signaling molecules that play crucial roles in regulating cellular processes. researchgate.net The metabolic fate of an eicosenoic acid isomer is highly dependent on the enzymatic machinery present, particularly fatty acid desaturases (FADS). nih.gov

Research using MCF-7 cells stably transformed with FADS1 or FADS2 has demonstrated distinct metabolic pathways for 11Z-eicosenoic acid (20:1n-9), a close positional isomer. nih.gov In this model, 20:1n-9 is metabolized into different polyunsaturated fatty acids (PUFAs), indicating that eicosenoic acids are not inert but are actively converted into other lipids. The FADS1 enzyme was found to catalyze a novel Δ7 desaturation, converting 11-20:1 to 7,11-20:2. nih.gov This finding suggests that this compound could similarly be a substrate for desaturase enzymes, potentially leading to the formation of novel PUFAs with distinct biological activities.

Table 1: Metabolic Conversion of 11Z-Eicosenoic Acid (20:1n-9) by FADS Enzymes This table summarizes the findings from a study on the metabolism of 11Z-eicosenoic acid, an isomer of this compound, providing a model for its potential metabolic fate.

| Enzyme | Substrate | Primary Product | Metabolic Action | Reference |

| FADS1 | 11Z-Eicosenoic acid (20:1n-9) | 7,11-Eicosadienoic acid (7,11-20:2) | Δ7 Desaturation | nih.gov |

| FADS2 | 11Z-Eicosenoic acid (20:1n-9) | 8,11-Eicosadienoic acid (8,11-20:2) | Δ8 Desaturation | nih.gov |

Further evidence for the bioactive potential of eicosenoic acid isomers comes from studies on adipocytes. The position of the double bond in the carbon chain significantly influences the molecule's effect on lipid metabolism. researchgate.netnih.gov In studies using 3T3-L1 preadipocytes, various cis-eicosenoic acid positional isomers were shown to alter the expression of key transcription factors involved in adipogenesis (fat cell formation) and lipogenesis (fat synthesis). researchgate.netnih.gov For instance, the c15-20:1 isomer was particularly effective at down-regulating the expression of PPARγ, C/EBPα, and SREBP-1, thereby reducing lipid accumulation. nih.gov This demonstrates that eicosenoic acids can act as signaling molecules that regulate gene expression, a key characteristic of bioactive lipids.

Table 2: Effect of Eicosenoic Acid Isomers on Adipogenesis and Lipogenesis Gene Expression in 3T3-L1 Cells

| Eicosenoic Acid Isomer | Effect on PPARγ Expression | Effect on C/EBPα Expression | Effect on SREBP-1 Expression | Overall Effect | Reference |

| c11-20:1 | Lowered | Lowered | Lowered | Anti-lipogenic | nih.gov |

| c15-20:1 | Lowered | Lowered | Lowered | Anti-adipogenic & Anti-lipogenic | nih.gov |

Beyond desaturation and regulatory roles, eicosenoic acids can be precursors to other classes of bioactive molecules. Fatty acids can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids (e.g., prostaglandins (B1171923), leukotrienes), although this is most characterized for arachidonic acid. uoanbar.edu.iqwikipedia.org While direct conversion of this compound to prostaglandins has not been detailed, its structural similarity to other 20-carbon fatty acid precursors suggests it could be a substrate for these pathways, potentially leading to novel eicosanoid-like molecules with unique functions. wikipedia.org

Advanced Analytical Methodologies in 8z Eicosenoic Acid Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 8Z-eicosenoic acid involves its isolation from the sample matrix. This is followed by derivatization to enhance its suitability for chromatographic analysis.

The extraction of lipids, including this compound, is a crucial preliminary step for analysis. The choice of method depends on the sample's origin, physical state, and the specific research goals. nih.gov

Liquid-Liquid Extraction (LLE): This is the most traditional and widely used approach for lipid extraction.

Folch Method: Considered a gold standard, this method utilizes a chloroform (B151607) and methanol (B129727) mixture (2:1, v/v). arabjchem.orgjfda-online.com The final solvent volume is typically 20 times that of the sample. arabjchem.org After extraction, a salt solution is added to induce phase separation, with the lipids concentrated in the lower chloroform layer. arabjchem.orgjfda-online.com

Bligh and Dyer Method: A modification of the Folch method, it is particularly advantageous for samples with high water content, such as biological fluids. nih.govjfda-online.com It uses a chloroform/methanol/water mixture that forms a biphasic system, from which the lipid-containing chloroform phase is collected. jfda-online.com

Alternative Solvents: Due to the toxicity of chloroform, alternative, less toxic solvents have been proposed. jfda-online.com A mixture of hexane (B92381) and isopropanol (B130326) is one such alternative that has shown high efficiency in extracting total fatty acids. arabjchem.org Another method, the Butanol:Methanol (BUME) method, involves a one-phase extraction with a butanol:methanol mixture followed by a two-phase extraction. arabjchem.orgjfda-online.com

Extraction Enhancement Techniques: To improve the efficiency of lipid extraction, especially from complex matrices like microalgae, various assistance methods can be employed.

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, allowing for better solvent penetration and increased lipid yield compared to conventional solvent extraction alone. ijcce.ac.ir

Microwave-Assisted Extraction (MAE): MAE offers a rapid and robust method for extracting lipids, consuming smaller volumes of solvent. jfda-online.com Studies have shown that lipid yields from MAE are comparable to those from the Folch method. jfda-online.comijcce.ac.ir

| Method | Solvent System | Key Features & Applications | Reference |

|---|---|---|---|

| Folch | Chloroform:Methanol (2:1, v/v) | Gold standard for quantitative lipid extraction, especially from solid tissues. | nih.govarabjchem.org |

| Bligh & Dyer | Chloroform:Methanol:Water | Rapid method, suitable for samples with high water content like biological fluids. | nih.govjfda-online.com |

| Hara & Radin | Hexane:Isopropanol | Uses less toxic solvents, provides high extraction efficiency. | arabjchem.org |

| BUME | Butanol:Methanol followed by Heptane:Ethyl Acetate | A chloroform-free alternative for lipid extraction. | arabjchem.orgjfda-online.com |

| Ultrasonic-Assisted Extraction (UAE) | Varies (used with other methods) | Improves extraction efficiency by disrupting cell walls. | ijcce.ac.ir |

| Microwave-Assisted Extraction (MAE) | Varies (used with other methods) | Fast, robust, and requires less solvent. | jfda-online.comijcce.ac.ir |

Due to their low volatility, fatty acids like this compound require derivatization prior to gas chromatography to increase their thermal stability and volatility. nih.gov For high-performance liquid chromatography, derivatization is employed to attach a chromophore or fluorophore for sensitive detection.

For Gas Chromatography (GC): The most common derivatization strategy is the conversion of fatty acids into fatty acid methyl esters (FAMEs). jfda-online.com

Acid-Catalyzed Derivatization: Reagents like boron trifluoride (BF₃) in methanol are widely used. The lipid extract is heated with the BF₃-methanol reagent, typically at 80-100°C, to form FAMEs, which are then extracted with an organic solvent for GC analysis. jfda-online.com

Base-Catalyzed Derivatization: This method uses reagents such as sodium methoxide (B1231860) (NaOCH₃) in anhydrous methanol. It offers a simple and rapid reaction, often completed at lower temperatures (e.g., 45°C) compared to acid-catalyzed methods. jfda-online.com

For High-Performance Liquid Chromatography (HPLC): Derivatization aims to improve detection sensitivity.

UV/Fluorescence Labeling: Reagents are used to attach a UV-absorbing or fluorescent tag to the fatty acid's carboxyl group. For instance, 2,4'-dibromoacetophenone (B128361) can be used as a derivatizing agent, allowing for sensitive UV detection. jafs.com.pl Another common reagent is 9-Anthryldiazomethane (ADAM), which reacts with fatty acids at room temperature and allows for highly sensitive fluorescence detection. jasco-global.com

Charge-Reversal Derivatization for LC-MS: For analysis by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatization can significantly enhance sensitivity. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to introduce a permanent positive charge onto the fatty acid molecule. nih.gov This "charge-reversal" strategy leads to a substantial improvement in detection sensitivity in positive ion mode ESI-MS. nih.govnih.gov

Lipid Extraction Methods (e.g., Liquid-Liquid, Solid-Phase Microextraction)

Chromatographic Separation Techniques

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components. Both gas and liquid chromatography are extensively used in this compound research.

GC is a powerful and widely used technique for the analysis of FAMEs. nih.gov The separation is typically performed on capillary columns. sigmaaldrich.com

Columns: The choice of the capillary column's stationary phase is critical for achieving the desired separation.

Polar Columns: Highly polar stationary phases, such as those in SP-2380, SP-2560, or Omegawax columns, are used to separate FAMEs based on their chain length and degree of unsaturation. sigmaaldrich.com

Acidic Bonded-Phase Columns: Columns like the Nukol™ are specifically designed for the analysis of underivatized free fatty acids, yielding sharp, symmetric peaks. sigmaaldrich.com

Detection: Flame Ionization Detection (FID) is a common detector for routine quantification. For definitive identification, GC is coupled with a mass spectrometer (GC-MS). nih.gov

Methyl 8(Z)-eicosenoate, the methyl ester of this compound, serves as a standard for its quantification by gas chromatography. caymanchem.comcaymanchem.comebiohippo.combertin-bioreagent.com

HPLC provides a versatile alternative to GC, particularly for analyzing fatty acids without prior esterification or for separating heat-sensitive compounds. nih.gov

Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. jafs.com.pl

Columns: C18 (octadecylsilane) columns are widely employed for separating derivatized fatty acids. jafs.com.plresearchgate.net The separation is based on the hydrophobicity of the analytes.

Mobile Phase: A gradient elution using a mixture of solvents, typically acetonitrile (B52724) and water, is often used to resolve a wide range of fatty acids within a single analytical run. jafs.com.plresearchgate.net

Detection: When fatty acids are derivatized with a UV-absorbing or fluorescent tag, UV or fluorescence detectors are used, respectively, offering high sensitivity. jafs.com.pljasco-global.comresearchgate.net HPLC can also be directly coupled with mass spectrometry (HPLC-MS) for structural confirmation and quantification. sfrbm.orglipidmaps.org

Gas Chromatography (GC)

Spectrometric Detection and Quantification

Mass spectrometry (MS), coupled with a chromatographic separation technique, is the definitive method for the identification and accurate quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation by GC, FAMEs enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, which act as a chemical fingerprint for identification by comparison with spectral libraries. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the standard and most sensitive method for quantifying eicosanoids and other fatty acids in biological samples. nih.gov

Ionization: Electrospray ionization (ESI) is typically used, which can analyze compounds directly from the liquid phase. For fatty acids, ESI is most effective in negative ion mode, where the carboxyl group is deprotonated to form [M-H]⁻ ions. nih.gov

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (e.g., using a triple quadrupole mass spectrometer) is employed. lipidmaps.org In this setup, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 309.4) is selected and fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. nih.govsfrbm.org

Quantification: Accurate quantification is typically achieved through stable isotope dilution, where a known amount of an isotopically labeled internal standard (e.g., deuterated fatty acid) is added to the sample at the beginning of the preparation process. sfrbm.org

| Technique | Sample Form | Ionization Method | Key Advantages | Reference |

|---|---|---|---|---|

| GC-MS | Fatty Acid Methyl Ester (FAME) | Electron Ionization (EI) | Provides characteristic fragmentation patterns for identification; good reproducibility. | nih.govjeol.com |

| LC-MS/MS | Free Fatty Acid or Derivatized | Electrospray Ionization (ESI) | High sensitivity and specificity (especially with SRM); no derivatization needed for ESI. | sfrbm.orgnih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of this compound. In typical gas chromatography-mass spectrometry (GC-MS) analysis, free fatty acids are first derivatized into fatty acid methyl esters (FAMEs) to increase their volatility. dkfz.de Electron ionization (EI) is a common ionization method used in GC-MS, which generates reproducible fragmentation patterns useful for library-based identification. jeol.com However, for unsaturated fatty acids like this compound, EI can lead to extensive fragmentation, sometimes preventing the observation of the molecular ion. jeol.com

To overcome this, soft ionization techniques like field ionization (FI) can be employed, which typically produce clear molecular ions with minimal fragmentation. jeol.com High-resolution mass spectrometry (HRMS) coupled with these ionization methods provides accurate mass measurements for both molecular and fragment ions, significantly enhancing the confidence of identification. jeol.com

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative approach, particularly for analyzing a broad spectrum of fatty acids without derivatization. nih.gov In LC-MS, reversed-phase chromatography, often with a C8 or C18 column, is used for separation. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization source for LC-MS, and it can be operated in negative ion mode for fatty acid analysis. nih.govunitn.it For many fatty acids, the [M-H]⁻ ion is the most abundant, though adduct ions like [M+HCOO]⁻ can also be prominent depending on the mobile phase composition. unitn.it Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, enabling the differentiation of isomers and confirming lipid identity. unitn.itnih.gov

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Analytical Platform |

| This compound | C₂₀H₃₈O₂ | 310.51 | ESI- | [M-H]⁻ | Not specified | LC-MS/MS |

| 11Z-Eicosenoic acid | C₂₀H₃₈O₂ | 310.51 | ESI- | [M-H]⁻ | [M-H-18]⁻ | LC-MS/MS |

| Arachidic acid (20:0) | C₂₀H₄₀O₂ | 312.53 | ESI+ | [M+H]⁺ | Not specified | LC-MS/MS |

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its interactions with other molecules. 1D NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. scielo.orgmagritek.com In the ¹H NMR spectrum of an unsaturated fatty acid, characteristic signals for the olefinic protons (at the double bond) appear at a distinct chemical shift (around 5.3 ppm), well-separated from other signals. magritek.com The signals for the α-CH₂ and allylic-CH₂ groups also provide structural information. magritek.com

A notable application of NMR in this compound research is the study of its binding to proteins. For instance, NMR has been used to investigate the interaction between this compound and Drosophila odorant binding protein 44a (OBP44a). researchgate.netnih.gov By monitoring chemical shift perturbations in the protein's NMR spectrum upon the addition of this compound, researchers confirmed binding and identified a conformational change in the C-terminal region of OBP44a from an unstructured to an α-helical state. researchgate.netnih.gov Such studies provide insights into the molecular recognition and potential biological functions of this compound. nih.gov

Table 2: NMR Techniques in this compound Research

| NMR Technique | Information Provided | Application Example |

| ¹H NMR | Chemical environment of protons, quantification of different proton groups. | Identification of olefinic, allylic, and other protons in fatty acids. magritek.com |

| ¹³C NMR | Chemical environment of carbons, number of different carbon atoms. | Structural elucidation of fatty acid carbon backbone. scielo.org |

| COSY | Correlation between coupled protons (¹H-¹H). | Identifying adjacent protons in the fatty acid chain. magritek.com |

| HSQC | Correlation between protons and directly bonded carbons (¹H-¹³C). | Assigning proton signals to their corresponding carbons. magritek.com |

| HMBC | Correlation between protons and carbons over 2-3 bonds. | Determining long-range connectivity, confirming double bond position. magritek.com |

| Chemical Shift Perturbation | Changes in NMR signals upon ligand binding. | Studying the binding of this compound to proteins like OBP44a. researchgate.netnih.gov |

Lipidomics and Metabolomics Approaches

Untargeted and Targeted Lipidomic Profiling

Lipidomics, the large-scale study of lipids, utilizes advanced analytical platforms like LC-MS/MS to comprehensively profile lipid species in biological samples. mdpi.comcreative-proteomics.com This field is broadly divided into untargeted and targeted approaches, both of which are applicable to the study of this compound.

Untargeted lipidomics aims to analyze as many lipids as possible in a sample to provide a global snapshot of the lipidome. mdpi.comnih.gov This exploratory approach is useful for identifying changes in lipid profiles under different conditions and for biomarker discovery. nih.gov For example, untargeted lipidomics has been used to characterize the lipidomes of various organisms and tissues, where eicosenoic acid-containing species have been identified. nih.gov In a study on pork quality during frozen storage, untargeted lipidomics revealed changes in various lipid classes, including an increase in free polyunsaturated fatty acids. mdpi.com

Targeted lipidomics , on the other hand, focuses on the accurate quantification of a predefined set of lipid molecules, including specific fatty acids like this compound. nih.govbmj.com This approach offers higher sensitivity and specificity compared to untargeted methods and is ideal for hypothesis-driven research and for validating findings from untargeted studies. nih.gov Targeted methods are often employed to analyze specific lipid pathways, such as the metabolism of polyunsaturated fatty acids (PUFAs) and the production of eicosanoids. nih.gov For instance, a targeted lipidomics approach was used to investigate changes in circulating lipid mediators in patients with liver disease, highlighting specific profiles associated with disease severity. nih.gov

Integrated Metabolomics Analysis

Integrated metabolomics combines lipidomics data with the analysis of other small molecules (metabolites) to gain a more holistic understanding of biological systems. frontiersin.org This approach allows researchers to connect alterations in lipid metabolism, including changes in this compound levels, with broader metabolic pathways such as amino acid metabolism, the TCA cycle, and energy metabolism. frontiersin.orgnih.gov

By integrating transcriptomics (the study of gene expression) with metabolomics, scientists can link changes in metabolite levels to the expression of genes encoding metabolic enzymes. frontiersin.org For example, an integrated study on two oyster species revealed that differences in growth were associated with variations in amino acid and linoleic acid metabolism pathways. frontiersin.org Similarly, integrated metabolomics has been applied to understand the metabolic alterations in various physiological and pathological states. In a study on the immune-stimulatory effects of eicosenoids, untargeted metabolic profiling of macrophages revealed significant changes in glycolysis, the TCA cycle, and fatty acid metabolism upon treatment. mdpi.com These integrated approaches provide a powerful framework for elucidating the functional roles of lipids like this compound within the complex network of cellular metabolism. nih.gov

Comparative Biochemical Studies Involving 8z Eicosenoic Acid

Differential Effects of Fatty Acid Isomers

The biological effects of fatty acids can be highly specific to their structure, including the length of the carbon chain, and the number and position of double bonds. Research has shown that different isomers of eicosenoic acid can elicit distinct biochemical responses.

A key study investigating the effects of various cis-unsaturated free fatty acids on neuronal receptors provides direct evidence for the unique activity of 8Z-eicosenoic acid. In this research, this compound was found to potentiate acetylcholine (B1216132) (ACh) receptor channel currents in Xenopus oocytes. jneurology.comoup.comcaymanchem.comlipidmaps.orgmedchemexpress.comglpbio.comresearchgate.net This potentiation is linked to the activation of protein kinase C-epsilon (PKC-ε). jneurology.comoup.comcaymanchem.comlipidmaps.orgmedchemexpress.comglpbio.comresearchgate.net Notably, other positional isomers of eicosenoic acid, specifically 5-eicosenoic acid and 11-eicosenoic acid, did not produce this potentiation; in fact, they caused a depression of the ACh-evoked currents. researchgate.net This demonstrates a clear differential effect based on the position of the cis-double bond within the 20-carbon chain. The study concluded that while the carboxyl group on cis-unsaturated fatty acids is important for PKC-ε activation, the specific potentiation of the nicotinic ACh receptor response is dependent on the number and position of the double bonds. researchgate.net

Further illustrating the structure-specific effects, another study examined the impact of different fatty acid isomers on membrane fluidity and the processing of amyloid precursor protein (APP), which is relevant to Alzheimer's disease. This study found that cis-2-eicosenoic acid had no effect on either membrane fluidity or the secretion of soluble APPα (sAPPα). researchgate.net This was in contrast to polyunsaturated fatty acids with four or more double bonds, such as arachidonic acid and eicosapentaenoic acid, which did increase membrane fluidity and sAPPα secretion. researchgate.net

In the context of metabolic processes, a study on 3T3-L1 preadipocytes compared the effects of six different positional isomers of cis-eicosenoic acid on adipogenesis and lipid accumulation. The study found that all tested cis-20:1 isomers significantly decreased cellular triglyceride content compared to oleic acid (C18:1). google.com Furthermore, the isomers were absorbed by the cells at different rates and altered fatty acid metabolism in distinct ways. The c15-20:1 isomer, in particular, was most effective at down-regulating key genes involved in fat cell development and lipid synthesis. google.com This research highlights that the position of the double bond in eicosenoic acid isomers influences their functionality in cellular lipid metabolism. google.com

Differential Biochemical Effects of Eicosenoic Acid Isomers

| Isomer | Biological System/Model | Observed Effect | Reference |

|---|---|---|---|

| This compound | Xenopus oocytes expressing nicotinic ACh receptors | Potentiates acetylcholine receptor channel currents; activates PKC-ε. | jneurology.comoup.comresearchgate.net |

| 5-Eicosenoic Acid | Xenopus oocytes expressing nicotinic ACh receptors | Depressed ACh-evoked currents; did not potentiate. | researchgate.net |

| 11-Eicosenoic Acid | Xenopus oocytes expressing nicotinic ACh receptors | Depressed ACh-evoked currents; did not potentiate. | researchgate.net |

| cis-2-Eicosenoic Acid | Differentiated SH-SY5Y cells | No effect on membrane fluidity or sAPPα secretion. | researchgate.net |

| cis-Eicosenoic Acid (various positional isomers) | 3T3-L1 preadipocytes | Decreased cellular triglyceride content compared to oleic acid; differential effects on adipogenesis and lipogenesis. | google.com |

Influence of Environmental and Dietary Factors on this compound Levels

The lipid composition of organisms is not static; it can be significantly influenced by external factors such as diet and the surrounding environment, particularly temperature. These factors can alter the relative abundance of various fatty acids, including eicosenoic acid isomers.

Dietary composition has been shown to directly impact the levels of eicosenoic acid in the tissues of animals. In a study involving Nellore bulls, the inclusion of crude glycerin in the diet had a quadratic effect on the concentration of eicosenoic acid in the muscle tissue. anpsa.org.au In pigs, supplementing their diet with rapeseed oil led to an increased percentage of eicosenoic acid in their backfat. dergipark.org.tr Similarly, feeding sows a diet containing conjugated linoleic acids (CLA) increased the eicosenoic acid content in their milk. agroscope.ch A high-protein diet in Hanwoo steers also resulted in a significant increase in the proportion of eicosenoic acid in their intramuscular tissue. nih.govresearchgate.net These findings demonstrate that dietary components can modulate the metabolic processes that determine the fatty acid profile, including the synthesis or deposition of eicosenoic acid.

Environmental factors, especially temperature, play a crucial role in shaping the fatty acid composition of both plants and animals. This is often linked to the principle of homeoviscous adaptation, where organisms modify the fluidity of their cell membranes to maintain function in different thermal conditions. In a study on two varieties of Zanthoxylum bungeanum, low-temperature stress was found to affect the content of eicosenoic acid, which was identified as an important differential fatty acid in response to the cold. nih.govnih.gov The cold-tolerant variety showed a different response in its fatty acid profile compared to the cold-sensitive variety, suggesting a role for eicosenoic acid in thermal adaptation. nih.govnih.gov

In marine organisms, temperature has also been shown to affect eicosenoic acid levels. A study on American lobster larvae found that exposure to elevated temperatures resulted in a 23% decrease in eicosenoic acid levels after six days. oup.com Conversely, in the green-lipped mussel, changes in the relative abundance of cis-11-eicosenoic acid were observed in response to temperature changes, indicating its role as a potential biomarker for thermal stress. researchgate.net The fatty acid composition of organisms is influenced by numerous biotic and abiotic factors, including water temperature, salinity, and food availability. admin.ch

Influence of External Factors on Eicosenoic Acid Levels

| Factor | Organism | Effect on Eicosenoic Acid (C20:1) Levels | Reference |

|---|---|---|---|

| Dietary Crude Glycerin | Nellore Bulls (muscle) | Quadratic effect on concentration. | anpsa.org.au |

| Dietary Rapeseed Oil | Pigs (backfat) | Increased percentage. | dergipark.org.tr |

| Dietary Conjugated Linoleic Acid | Sows (milk) | Increased content. | agroscope.ch |

| High-Protein Diet | Hanwoo Steers (intramuscular) | Increased proportion. | nih.govresearchgate.net |

| Low-Temperature Stress | Zanthoxylum bungeanum | Altered content; identified as a differential fatty acid in cold response. | nih.govnih.gov |

| Elevated Temperature | American Lobster (Homarus americanus) Larvae | 23% decrease in levels. | oup.com |

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Pathways

The biosynthesis and metabolism of 8Z-eicosenoic acid are areas ripe for investigation. While the general pathways for fatty acid synthesis, elongation, and desaturation are understood, the specific enzymes that preferentially produce the 8Z isomer are not fully characterized. In many organisms, fatty acid synthesis primarily yields palmitic acid (16:0), which is then elongated and desaturated to produce a variety of fatty acids. libretexts.org The elongation of fatty acids from the C16 produced by fatty acid synthase occurs in the endoplasmic reticulum and involves a family of enzymes known as ELOVL (ELOngation of Very Long-chain fatty acids). libretexts.org

Desaturase enzymes are responsible for introducing double bonds at specific positions. For instance, Δ9-desaturase catalyzes the conversion of stearic acid (18:0) to oleic acid (18:1Δ9). frontiersin.org It is plausible that a specific set of elongase and desaturase enzymes are responsible for the synthesis of this compound. For example, the synthesis could involve the elongation of a shorter monounsaturated fatty acid or the desaturation of a C20 saturated fatty acid at the Δ8 position. The enzymes involved in the metabolism of other polyunsaturated fatty acids, such as those in the arachidonic acid cascade (cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes), may also act on this compound, producing novel bioactive metabolites. nih.gov For instance, lipoxygenases can oxygenate arachidonic acid at multiple positions (C-5, C-8, C-11, C-12, or C-15), and similar reactions could occur with this compound. mdpi.com

Future research should focus on identifying and characterizing the specific elongases and desaturases involved in the production of this compound. This could be achieved through a combination of genetic and biochemical approaches, including gene knockout studies in model organisms and in vitro enzyme assays with purified proteins.

Advanced '-Omics' Integration for Systems-Level Understanding

The integration of lipidomics with other '-omics' technologies, such as genomics, transcriptomics, and proteomics, holds immense potential for a systems-level understanding of the roles of this compound. Lipidomics can provide quantitative data on the levels of this compound and its isomers in different biological samples. nih.gov

By correlating these lipid profiles with gene expression data (transcriptomics) and protein abundance data (proteomics), researchers can identify potential regulatory networks and signaling pathways influenced by this compound. For example, an increase in the level of this compound might be associated with the upregulation of genes encoding for specific lipid-metabolizing enzymes or signaling proteins.

A study on Drosophila melanogaster has already demonstrated the power of such an integrated approach. The odorant binding protein OBP44a, one of the most abundant proteins in the developing fruit fly brain, was found to bind to this compound. nih.govresearchgate.net This binding induces a conformational change in the protein, suggesting a role for this fatty acid in brain development. nih.govresearchgate.net Future studies could expand on this by examining the downstream effects of this interaction on gene expression and protein networks in the developing brain.

Development of Sophisticated Analytical Tools for Isomer-Specific Quantification

A significant challenge in studying this compound is the presence of numerous positional and geometric isomers of eicosenoic acid in biological systems. nii.ac.jpnih.gov Distinguishing and accurately quantifying these isomers requires sophisticated analytical techniques.

Current methods often rely on gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS). nih.govnii.ac.jp The use of highly polar capillary columns in GC can aid in the separation of different fatty acid isomers. nii.ac.jpnih.gov For instance, a study on the distribution of cis-eicosenoic acid positional isomers in marine fishes utilized reversed-phase high-performance liquid chromatography (HPLC) to separate the eicosenoic acid methyl ester fraction before GC-FID analysis. nih.govresearchgate.net

Future advancements in analytical technology are crucial. Two-dimensional GC could offer enhanced separation of complex isomer mixtures. nih.gov Furthermore, the development of new stationary phases for GC columns with improved selectivity for fatty acid isomers would be highly beneficial. aocs.org The use of isotope-labeled internal standards for each specific isomer would also improve the accuracy and precision of quantification. nih.gov

Table of Eicosenoic Acid Isomers and Analytical Methods

| Isomer | Common Source(s) | Analytical Technique(s) for Separation/Quantification |

| 5Z-eicosenoic acid | Fish oil, Plant oils nih.govresearchgate.net | GC-FID, GC-MS with polar capillary columns, RP-HPLC nih.govresearchgate.net |

| 7Z-eicosenoic acid | Fish oil, Plant oils nih.govresearchgate.net | GC-FID, GC-MS with polar capillary columns, RP-HPLC nih.govresearchgate.net |

| This compound | Seed oil of B. collina medchemexpress.comcaymanchem.com | GC-FID, GC-MS, NMR nih.govresearchgate.net |

| 9Z-eicosenoic acid (Gadoleic acid) | Fish oil, various food items nih.govhmdb.ca | GC-FID, GC-MS with polar capillary columns, RP-HPLC nih.govresearchgate.net |

| 11Z-eicosenoic acid (Gondoic acid) | Fish oil, Plant oils (e.g., peanut, canola) nih.govaocs.org | GC-FID, GC-MS with polar capillary columns, RP-HPLC nih.govresearchgate.netaocs.org |

| 13Z-eicosenoic acid (Paullinic acid) | Fish oil caymanchem.com | GC-FID, GC-MS with polar capillary columns, RP-HPLC nih.govresearchgate.net |

| 15Z-eicosenoic acid | Fish oil nih.gov | GC-FID, GC-MS with polar capillary columns, RP-HPLC nih.govresearchgate.net |

Exploring Mechanistic Roles in Cellular Physiology

The precise molecular mechanisms through which this compound exerts its effects on cellular physiology are largely unknown. It is known to be a cis-unsaturated fatty acid with a 20-carbon chain. medchemexpress.comcaymanchem.combiomol.com Studies have shown that it can potentiate acetylcholine (B1216132) receptor channel currents and enhance the phosphorylation of a substrate peptide by PKCε in Xenopus oocytes. medchemexpress.comcaymanchem.com This suggests a role in modulating neuronal signaling and protein kinase activity.

The fatty acid composition of cellular membranes is a critical determinant of their physical properties and the function of membrane-associated proteins. nih.gov Different fatty acids can have distinct, and sometimes opposing, effects on cellular processes. nih.gov For example, some unsaturated fatty acids can counteract the detrimental effects of saturated fatty acids. nih.gov

Future research should investigate how this compound is incorporated into cellular lipids, such as phospholipids (B1166683) and triglycerides, and how this affects membrane fluidity, lipid raft formation, and the activity of membrane-bound enzymes and receptors. nih.gov Studies have shown that other eicosenoic acid isomers can influence adipogenesis and lipid accumulation in adipocytes. caymanchem.comresearchgate.net It would be valuable to explore whether this compound has similar or distinct effects. The interaction of this compound with fatty acid-binding proteins and nuclear receptors that regulate gene expression also warrants further investigation. nih.gov

Q & A

Q. What analytical techniques are recommended for identifying 8Z-eicosenoic acid in complex biological samples?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with an experimental mass of 311.2959 ± 0.005 Da to confirm the molecular ion. Pair this with reverse-phase liquid chromatography (e.g., C18 columns) for separation. Cross-validate using nuclear magnetic resonance (NMR) to distinguish this compound from isomers like (9Z)-eicosenoic acid. For metabolomics workflows, tools like TurboPutative can simplify classification by assigning shorthand names (e.g., FA 20:1) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Although this compound is not classified as hazardous under Regulation (EC) 1272/2008, standard laboratory safety practices apply: use gloves, lab coats, and eye protection. Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Refer to safety data sheets (SDS) for disposal guidelines, particularly for large-scale syntheses .

Q. How should researchers design a baseline experiment to study this compound’s role in lipid metabolism?

- Methodological Answer : Start with in vitro assays using cell lines (e.g., hepatocytes or adipocytes). Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known fatty acid agonists). Measure outcomes like β-oxidation rates via radiometric assays or lipid droplet staining. Ensure reproducibility by documenting buffer compositions (e.g., pH, ionic strength) and incubation times, as enzymatic activity is sensitive to these variables .

Advanced Research Questions

Q. How can contradictory findings about this compound’s biological effects be methodologically resolved?

- Methodological Answer : Conduct a meta-analysis of studies, focusing on variables such as purity levels (≥95% by GC-MS), solvent systems (e.g., DMSO vs. ethanol), and model organisms. Replicate key experiments under standardized conditions, and consult orthogonal techniques (e.g., siRNA knockdown of target receptors) to confirm mechanistic hypotheses. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What are the challenges in synthesizing high-purity this compound, and how can isomerization be minimized?

- Methodological Answer : The Z-configuration at the 8th carbon is prone to isomerization under heat or light. Mitigate this by performing reactions at low temperatures (≤4°C) under inert atmospheres. Use palladium-catalyzed hydrogenation for selective reduction of alkynes to cis-alkenes. Confirm purity via gas chromatography (GC) with flame ionization detection and compare retention indices to commercial standards (e.g., Larodan AB products) .

Q. How can this compound data from untargeted metabolomics be integrated with transcriptomic or proteomic datasets?

- Methodological Answer : Employ multi-omics platforms like XCMS Online or MetaboAnalyst for feature alignment. Use pathway enrichment analysis (e.g., KEGG or Reactome) to link this compound levels to gene expression clusters (e.g., PPAR-γ targets). Validate findings with stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic flux .

Q. What strategies improve the reproducibility of this compound quantification in large-scale lipidomics studies?

- Methodological Answer : Implement internal standards (e.g., deuterated this compound) to correct for matrix effects. Use randomized sample injection orders to avoid instrument drift bias. Report data in compliance with Metabolomics Standards Initiative (MSI) guidelines, including extraction protocols (e.g., Folch vs. Bligh-Dyer methods) and ionization parameters (e.g., ESI+/ESI−) .

Methodological Notes

- Data Presentation : For publication, follow Beilstein Journal of Organic Chemistry guidelines: limit experimental details to five compounds in the main text, with extended protocols in supplementary materials. Use SI units and define abbreviations (e.g., FA 20:1) at first mention .

- Ethical Reporting : Disclose conflicts of interest (e.g., vendor partnerships for synthetic standards) and cite primary literature to avoid redundant data in tables/figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products